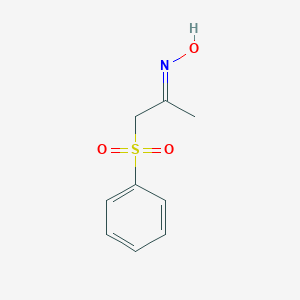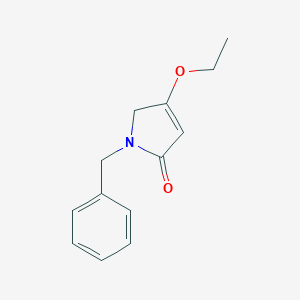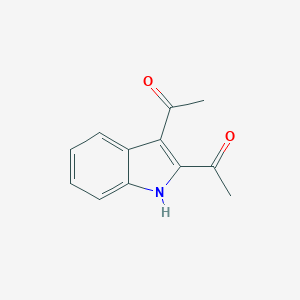
N-carbamothioylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Carbamothioylthiophene-2-carboxamide is a chemical compound with the formula C6H6N2OS2 and a molecular weight of 186.25 g/mol .
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives, which includes this compound, involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The synthesized derivatives were characterized using IR, 1H NMR, and mass spectroscopic analyses .Molecular Structure Analysis
The molecular structure of this compound is influenced by its chemical composition. The density functional theory (DFT) was used to study the molecular and electronic properties of the synthesized products . They exhibited a close HOMO–LUMO energy gap, with the amino derivatives having the highest and the methyl derivatives having the lowest .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
- Metal-based compounds derived from N-carbamothioylthiophene-2-carboxamide, such as those synthesized with cobalt(II), copper(II), nickel(II), and zinc(II), demonstrate significant in vitro antibacterial and antifungal activities against a range of bacterial and fungal strains. These metal complexes are more potent than the parent ligands, indicating their potential as effective antimicrobial agents (Hanif, Chohan, Winum, & Akhtar, 2014).
Synthesis and Structural Characterization
- N,N'-bis(thiophene-2-carboxamido)-1,3-diaminopropanol and its Cu(II) and Zn(II) complexes were synthesized and characterized, showing good to moderate antibacterial effects against E. coli. These complexes exhibit enhanced activities compared to the parent ligands, suggesting their utility in antibacterial applications (Aktan, Gündüzalp, & Özmen, 2017).
Eigenschaften
IUPAC Name |
N-carbamothioylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS2/c7-6(10)8-5(9)4-2-1-3-11-4/h1-3H,(H3,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYGXRPHTDEIQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl methyl[6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]carbamate](/img/structure/B372183.png)

![5-[(2,2-dimethoxyethyl)(methyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B372187.png)

![9lambda6,18lambda6-Dithiapentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene 9,9,18,18-tetraoxide](/img/structure/B372192.png)



![4c,9c-Bis(phenylsulfonyl)-4b,4c,5,9b,9c,10-hexahydroindeno[1',2':3,4]cyclobuta[1,2-a]indene](/img/structure/B372198.png)
![1-Chloro-2-[(4-chlorophenyl)sulfonyl]indane](/img/structure/B372203.png)


![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-yl benzoate](/img/structure/B372206.png)